Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

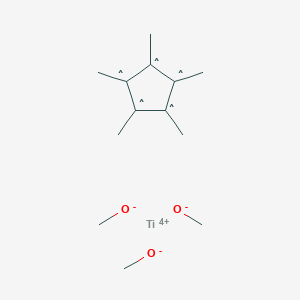

Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex organometallic compound with the molecular formula C13H24O3Ti+ Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . This compound features a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with pentamethylcyclopentadiene and methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

化学反応の分析

Types of Reactions:

Polymerization: The titanium center in the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of titanium dioxide and methanol.

Common Reagents and Conditions:

Polymerization: Common reagents include olefins and other monomers, with the reaction typically conducted under controlled temperatures and pressures.

Hydrolysis: Water or aqueous solutions are used as reagents, with the reaction occurring under ambient conditions.

Major Products:

Polymerization: Various polymers with desired properties.

Hydrolysis: Titanium dioxide and methanol.

科学的研究の応用

Chemistry:

Catalysis: The compound is used as a catalyst in polymerization reactions, aiding in the production of various polymers.

Biology and Medicine:

Metal-Organic Frameworks (MOFs): The titanium center can act as a connecting node in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.

Industry:

Material Science: The compound’s catalytic properties are leveraged in the production of advanced materials.

作用機序

The titanium (4+) ion in the compound acts as a Lewis acid catalyst , facilitating various chemical reactions by accepting electron pairs from reactants. This catalytic activity is crucial in polymerization reactions, where the titanium center helps in the formation of polymer chains by coordinating with monomers.

類似化合物との比較

- Pentamethylcyclopentadienyliridium(III) chloride

- Pentamethylcyclopentadienylrhodium(III) chloride

- Pentamethylcyclopentadienylruthenium(III) chloride

Uniqueness:

生物活性

The compound Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is a coordination complex that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) consists of a titanium center coordinated with a methanolate ligand and a pentamethylcyclopentane moiety. The unique structure of this compound may contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that titanium complexes exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of titanium-based compounds in inhibiting bacterial growth. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of Titanium Complexes

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) on human cancer cell lines. The results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The biological activity of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is thought to be mediated through several mechanisms:

- Metal Ion Interaction : The titanium ion may interact with cellular components such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that titanium complexes can induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that titanium complexes significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic use against resistant bacterial strains .

- Cancer Treatment Potential : In vitro studies showed that the compound selectively induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction .

特性

CAS番号 |

123927-75-3 |

|---|---|

分子式 |

C13H24O3Ti+ |

分子量 |

276.19 g/mol |

InChI |

InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |

InChIキー |

GQQYDESAAOEXPK-UHFFFAOYSA-N |

SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |

正規SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。